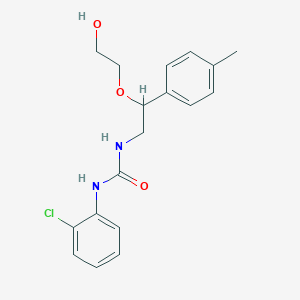
1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a useful research compound. Its molecular formula is C18H21ClN2O3 and its molecular weight is 348.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a complex organic compound with notable biological activity, particularly in the context of anti-inflammatory effects and potential pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group along with various aromatic substituents, specifically a 2-chlorophenyl group and a p-tolyl group. Its molecular formula includes chlorine, nitrogen, oxygen, carbon, and hydrogen atoms. The presence of the hydroxyl ethoxy group is significant for its solubility and interaction with biological membranes.
| Property | Details |
|---|---|
| Molecular Formula | C17H22ClN3O2 |
| Key Functional Groups | Urea, Hydroxyethoxy |
| Structural Characteristics | Aromatic rings, Chlorine substituent |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The urea bond's ability to participate in hydrogen bonding enhances its interaction with biological targets involved in inflammatory pathways. Specifically, it may inhibit cyclooxygenase enzymes (COX), which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins.
Pharmacological Potential
Preliminary studies suggest that this compound could be effective in treating inflammatory diseases. Its structure allows for potential interactions with various biological receptors or enzymes related to inflammation. The hydroxyl group may enhance bioavailability, making it more effective in therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of inflammatory markers. For instance, a study showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when cells were treated with this compound compared to controls.
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs reveals variations in biological activity based on substituent differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(p-tolyl)urea | Lacks hydroxyethoxy group | Moderate anti-inflammatory activity |
| 1-(3-Chlorophenyl)-3-(p-tolyl)urea | Different chlorophenyl positioning | Lower reactivity |
| 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)urea | Contains methoxy instead of hydroxyethoxy | Varying solubility properties |
These comparisons illustrate how modifications to the compound's structure can significantly influence its pharmacological effects.
Future Research Directions
Further studies are needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigating its interaction with specific receptors and conducting in vivo studies will be crucial for understanding its full therapeutic potential.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWFHXVZSDYZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













